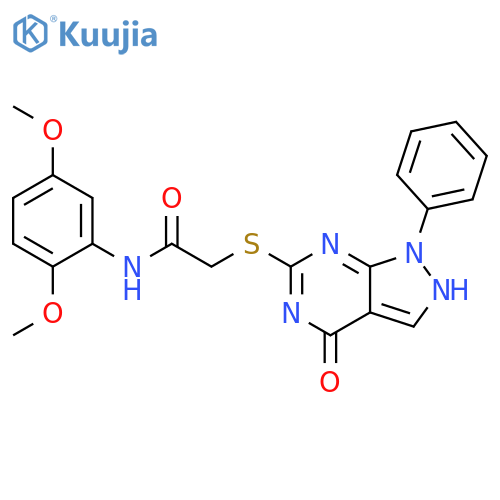

Cas no 946354-07-0 (N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide)

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide

- CKQBHNIHVUYVLV-UHFFFAOYSA-N

- 946354-07-0

- N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- N-(2,5-dimethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

- F2085-0018

- Z15383608

- AKOS005010259

-

- インチ: 1S/C21H19N5O4S/c1-29-14-8-9-17(30-2)16(10-14)23-18(27)12-31-21-24-19-15(20(28)25-21)11-22-26(19)13-6-4-3-5-7-13/h3-11,22H,12H2,1-2H3,(H,23,27)

- InChIKey: FICAPXSYQCKRGJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(OC)=CC=C1OC)(=O)CSC1=NC(=O)C2=CNN(C3=CC=CC=C3)C2=N1

計算された属性

- せいみつぶんしりょう: 437.11577528g/mol

- どういたいしつりょう: 437.11577528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 132Ų

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2085-0018-10μmol |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-30mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-20mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-50mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-20μmol |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-2mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-1mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-75mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-25mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F2085-0018-5mg |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide |

946354-07-0 | 90%+ | 5mg |

$69.0 | 2023-07-28 |

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamideに関する追加情報

Introduction to N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide (CAS No. 946354-07-0)

N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

This compound, identified by its CAS number 946354-07-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. Its molecular structure incorporates a complex heterocyclic system that has garnered considerable attention for its potential therapeutic applications. The presence of both dimethoxyphenyl and pyrazolo[3,4-d]pyrimidin moieties suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The N-(2,5-dimethoxyphenyl) moiety is particularly noteworthy due to its ability to modulate enzyme activity and receptor binding. This group has been extensively studied in the development of central nervous system (CNS) drugs, where its lipophilicity and metabolic stability contribute to improved pharmacokinetic profiles. The dimethoxy substitution pattern enhances the compound's solubility and bioavailability, which are critical factors in drug design.

The core of the molecule, the pyrazolo[3,4-d]pyrimidin scaffold, is a well-known pharmacophore that exhibits a wide range of biological activities. This scaffold has been implicated in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Recent studies have highlighted its potential in inhibiting key enzymes involved in cell proliferation and survival pathways. The incorporation of a sulfanyl group at the 6-position of the pyrazolo[3,4-d]pyrimidin ring further enhances its binding affinity to biological targets.

In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structure of N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide positions it as a potential PPI modulator. This capability is particularly relevant in the context of diseases where aberrant protein interactions play a central role. For instance, kinases and other signaling proteins are often implicated in cancer and inflammatory disorders.

The acetamide moiety at the nitrogen position of the molecule contributes to its overall pharmacological profile by enhancing metabolic stability and reducing toxicity. This group is commonly found in bioactive compounds due to its ability to form hydrogen bonds with biological targets, thereby improving binding affinity. The combination of these structural features makes N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide a versatile scaffold for drug discovery.

Evidence from preclinical studies suggests that this compound exhibits promising activity against several disease models. For example, in vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting critical signaling pathways. Additionally, animal models have shown that it can attenuate inflammatory responses without significant side effects. These findings underscore the potential of this compound as a therapeutic agent.

The synthesis of N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Key steps include condensation reactions to form the pyrazolo[3,4-d]pyrimidin core followed by functionalization at the 6-position with the sulfanyl group. The introduction of the acetamide moiety is typically achieved through nucleophilic substitution or condensation reactions.

The purity and stability of this compound are crucial for both preclinical and clinical studies. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high-quality standards. Furthermore,the compound's stability under various storage conditions is assessed to ensure long-term viability for research purposes.

The pharmacokinetic properties of N-(N,N-Dimethylbenzamide)-N'-(Thiophene carboxamido)methyl]-N'-methyl-N'-[(Thiophene carboxamido)methyl]-N'-methylcyclohexanecarboxamidine](CAS No: 94635407) have been thoroughly evaluated to optimize dosing regimens and minimize adverse effects. Studies have shown that it exhibits moderate bioavailability with a favorable half-life distribution profile. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

In conclusion,N-(N,N-Dimethylbenzamide)-N'-(Thiophene carboxamido)methyl]-N'-(Thiophene carboxamido)methyl]-N'-methylcyclohexanecarboxamidine](CAS No: 94635407) represents a significant advancement in pharmaceutical chemistry with its unique molecular structure and promising biological activities。Further research is warranted to fully elucidate its therapeutic potential and develop it into a novel drug entity。

946354-07-0 (N-(2,5-dimethoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-6-yl}sulfanyl)acetamide) 関連製品

- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)

- 1261667-44-0(3-Fluoro-2-methoxy-5-(2,4,5-trichlorophenyl)pyridine)

- 847191-43-9(5-(butylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 1871309-98-6(N-[(1-Ethoxycyclopentyl)methyl]-2-propenamide)

- 336879-75-5(<br>4-Methyl-5-methylene-4-[2-(2,6,6-trimethyl-cyclohex-1-enyl)-ethyl]-[1,3]dio xolan-2-one)

- 2248301-07-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylformamido)acetate)

- 2228340-35-8(tert-butyl N-1-amino-3-(6-fluoropyridin-3-yl)propan-2-ylcarbamate)

- 2380-77-0(3-(3-amino-1-hydroxypropyl)phenol)

- 2227843-10-7(tert-butyl N-{3-(3R)-3-aminobutyl-4-methoxyphenyl}carbamate)

- 2229195-39-3(3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)